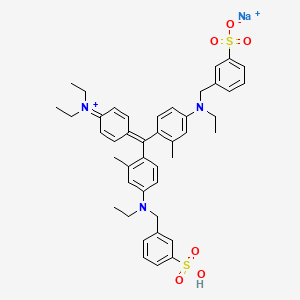
3-iodo-1H-indazol-4-amine
Übersicht
Beschreibung
3-iodo-1H-indazol-4-amine: is a chemical compound with the molecular formula C7H6IN3. It belongs to the class of indazole derivatives, which are known for their diverse biological activities. This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
Target of Action
3-Iodo-1H-indazol-4-amine is a derivative of indazole, a heterocyclic compound that has been found to have a wide variety of medicinal applications . The primary target of this compound is the tyrosine kinase . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is crucial for many cellular functions, including cell signaling, growth, and division .
Mode of Action
The 1H-indazole-3-amine structure, which includes this compound, is an effective hinge-binding fragment . In the case of tyrosine kinase, it binds effectively with the hinge region of the enzyme . This binding can inhibit the activity of the kinase, thereby affecting the phosphorylation process and ultimately influencing the signaling pathways within the cell .
Biochemical Pathways
The inhibition of tyrosine kinase by this compound affects several biochemical pathways. One of the key pathways influenced is the p53/MDM2 pathway . This pathway plays a crucial role in cell cycle regulation and apoptosis, and its disruption can lead to uncontrolled cell growth and cancer .
Pharmacokinetics
Indazole derivatives are generally known for their high solubility in water and other polar solvents , which can influence their bioavailability and distribution within the body.
Result of Action
The binding of this compound to tyrosine kinase can result in the inhibition of cell growth, particularly in neoplastic cell lines . This is achieved by causing a block in the G0–G1 phase of the cell cycle . Additionally, the compound has been found to affect apoptosis, possibly by inhibiting Bcl2 family members .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain substituents on the benzene ring at the C-5 position of indazole can significantly affect its anti-proliferative activity
Biochemische Analyse
Biochemical Properties
It is known that indazole derivatives can interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the indazole derivative and the biomolecule it interacts with .
Cellular Effects
Preliminary studies suggest that this compound may have promising inhibitory effects against human cancer cell lines . It appears to influence cell function by affecting apoptosis and cell cycle, possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1H-indazol-4-amine typically involves the iodination of 1H-indazole-4-amine. One common method includes the following steps:
Starting Material: 1H-indazole-4-amine.
Iodination: The reaction is carried out using iodine and a suitable oxidizing agent such as sodium iodide in the presence of an acid like acetic acid.
Reaction Conditions: The reaction mixture is usually heated to facilitate the iodination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-iodo-1H-indazol-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents such as dimethylformamide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
3-iodo-1H-indazol-4-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions.
Chemical Biology: The compound serves as a building block for the synthesis of more complex molecules used in chemical biology research.
Pharmaceutical Development: It is explored for its potential to develop new drugs with improved efficacy and reduced side effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-indazole-3-amine: Another indazole derivative with similar biological activities.
4-bromo-1H-indazol-3-amine: A brominated analog with comparable chemical properties.
6-bromo-3-iodo-1H-indazol-4-amine: A compound with both bromine and iodine substituents, offering unique reactivity.
Uniqueness
3-iodo-1H-indazol-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the iodine atom can enhance its ability to participate in certain chemical reactions, making it a valuable compound in synthetic and medicinal chemistry.
Eigenschaften
IUPAC Name |
3-iodo-2H-indazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c8-7-6-4(9)2-1-3-5(6)10-11-7/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUAQXRBNAOVGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646253 | |
| Record name | 3-Iodo-2H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-28-8 | |
| Record name | 3-Iodo-2H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1604049.png)











